molecular formula C14H19NO B4439111 N-cyclopropyl-3-(4-ethylphenyl)propanamide

N-cyclopropyl-3-(4-ethylphenyl)propanamide

Cat. No. B4439111
M. Wt: 217.31 g/mol
InChI Key: CIBDACKCURCHII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-3-(4-ethylphenyl)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA in the brain, which is a neurotransmitter that plays a crucial role in regulating neuronal excitability. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which has been shown to have a therapeutic effect in a variety of neurological disorders.

Mechanism of Action

N-cyclopropyl-3-(4-ethylphenyl)propanamide works by inhibiting GABA-AT, which results in an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal excitability. By increasing GABA levels, N-cyclopropyl-3-(4-ethylphenyl)propanamide has a calming effect on the brain, which can help to reduce seizures, anxiety, and other symptoms associated with neurological disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of N-cyclopropyl-3-(4-ethylphenyl)propanamide are well-characterized. In addition to increasing GABA levels in the brain, N-cyclopropyl-3-(4-ethylphenyl)propanamide has been shown to have anti-convulsant, anxiolytic, and anti-depressant effects. It has also been shown to increase dopamine release in the brain, which may contribute to its potential as a treatment for addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyclopropyl-3-(4-ethylphenyl)propanamide in lab experiments is its high potency and selectivity for GABA-AT. This allows researchers to study the effects of GABA modulation in a highly controlled manner. However, one limitation of using N-cyclopropyl-3-(4-ethylphenyl)propanamide is that it is not selective for GABA-AT in the brain, and can also inhibit GABA-AT in other tissues. This can lead to unwanted side effects and may limit its clinical utility.

Future Directions

There are several potential future directions for research on N-cyclopropyl-3-(4-ethylphenyl)propanamide. One area of interest is its potential as a treatment for other neurological disorders, such as Parkinson's disease and schizophrenia. Another area of research is the development of more selective inhibitors of GABA-AT, which could help to reduce the risk of side effects associated with non-selective inhibitors like N-cyclopropyl-3-(4-ethylphenyl)propanamide. Finally, there is also interest in exploring the potential of N-cyclopropyl-3-(4-ethylphenyl)propanamide as a tool for studying the role of GABA in the brain, and its potential as a target for drug development.

Scientific Research Applications

N-cyclopropyl-3-(4-ethylphenyl)propanamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to be effective in animal models of epilepsy, anxiety, depression, and addiction. In clinical trials, N-cyclopropyl-3-(4-ethylphenyl)propanamide has been tested as a treatment for cocaine addiction, and has shown promising results in reducing drug cravings and relapse rates.

properties

IUPAC Name

N-cyclopropyl-3-(4-ethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-2-11-3-5-12(6-4-11)7-10-14(16)15-13-8-9-13/h3-6,13H,2,7-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBDACKCURCHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CCC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-3-(4-ethylphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-3-(4-ethylphenyl)propanamide
Reactant of Route 3
Reactant of Route 3
N-cyclopropyl-3-(4-ethylphenyl)propanamide
Reactant of Route 4
Reactant of Route 4
N-cyclopropyl-3-(4-ethylphenyl)propanamide
Reactant of Route 5
Reactant of Route 5
N-cyclopropyl-3-(4-ethylphenyl)propanamide
Reactant of Route 6
Reactant of Route 6
N-cyclopropyl-3-(4-ethylphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.